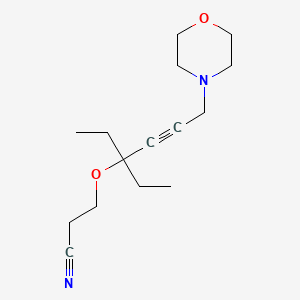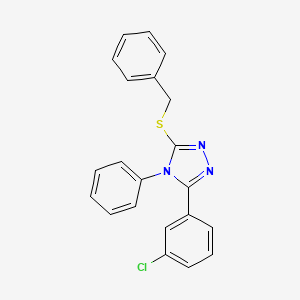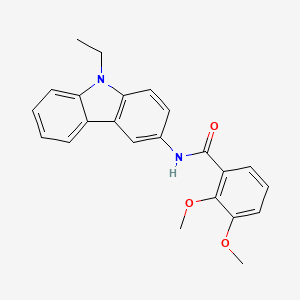
3-(3-Ethyl-6-morpholin-4-ylhex-4-yn-3-yl)oxypropanenitrile
Übersicht
Beschreibung
3-(3-Ethyl-6-morpholin-4-ylhex-4-yn-3-yl)oxypropanenitrile is a complex organic compound that features a morpholine ring, an alkyne group, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethyl-6-morpholin-4-ylhex-4-yn-3-yl)oxypropanenitrile typically involves multiple steps:
Formation of the Alkyne Intermediate: The initial step involves the formation of an alkyne intermediate through a reaction between an appropriate alkyne precursor and an ethylating agent under basic conditions.
Morpholine Ring Introduction: The alkyne intermediate is then reacted with morpholine in the presence of a suitable catalyst to introduce the morpholine ring.
Nitrile Group Addition: Finally, the nitrile group is introduced through a nucleophilic substitution reaction using a cyanating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Ethyl-6-morpholin-4-ylhex-4-yn-3-yl)oxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Ethyl-6-morpholin-4-ylhex-4-yn-3-yl)oxypropanenitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the morpholine ring.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Chemical Biology: It can be used as a probe to study various biochemical pathways and interactions due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 3-(3-Ethyl-6-morpholin-4-ylhex-4-yn-3-yl)oxypropanenitrile depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors in the body, modulating their activity. The morpholine ring can mimic natural substrates or inhibitors, leading to potential therapeutic effects.
Materials Science: The compound can form stable complexes with metals or other materials, influencing their properties and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethyl-6-(4-morpholinyl)-4-hexyn-3-yl acetate: Similar structure but with an acetate group instead of a nitrile group.
3-(3-Ethyl-6-morpholin-4-ylhex-4-yn-3-yl)oxypropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
3-(3-Ethyl-6-morpholin-4-ylhex-4-yn-3-yl)oxypropanenitrile is unique due to the combination of the nitrile group, morpholine ring, and alkyne group, which provides a versatile platform for various chemical modifications and applications.
Eigenschaften
IUPAC Name |
3-(3-ethyl-6-morpholin-4-ylhex-4-yn-3-yl)oxypropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-3-15(4-2,19-12-6-8-16)7-5-9-17-10-13-18-14-11-17/h3-4,6,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOARGAOWBCXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#CCN1CCOCC1)OCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE](/img/structure/B4851274.png)
![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-ethylphenoxy)acetamide](/img/structure/B4851275.png)
![5-oxo-3-phenyl-N-(4-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4851281.png)
![1-(4-methoxyphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4851289.png)
![N-(3-methylphenyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4851294.png)
![4-butyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4851304.png)
![2-[2-ethoxy-4-(piperidine-1-carbothioyl)phenoxy]-N-(2-ethylphenyl)acetamide](/img/structure/B4851311.png)
![4-(2,3-dimethylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4851318.png)
![5-[(5-bromo-2-furyl)methylene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4851322.png)

![4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B4851340.png)
![3-[(4-BROMOPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B4851361.png)

![5-[4-(allyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B4851369.png)
